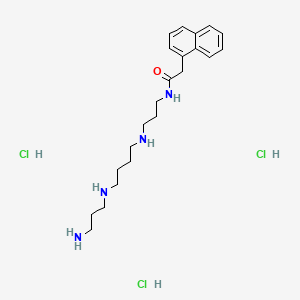
NASPM trihydrochloride
Descripción general
Descripción
NASPM trihydrochloride, also known as 1-Naphthylacetyl spermine trihydrochloride, is a synthetic analogue of Joro spider toxin . It is a calcium permeable AMPA (CP-AMPA) receptors antagonist .
Molecular Structure Analysis
The empirical formula of NASPM trihydrochloride is C22H34N4O · 3HCl . Its molecular weight is 479.91 .Chemical Reactions Analysis
NASPM selectively suppresses the inwardly rectifying and Ca2+ permeable AMPA receptors expressed in type II neurons . It has no effect on AMPA receptors in type I neurons . At -60 mV, NASPM suppresses AMPA receptors in type II neurons with an IC50 value of 0.33 µM .Physical And Chemical Properties Analysis
NASPM trihydrochloride is a white powder . It is soluble in water at a concentration of ≥20 mg/mL . It should be stored in a desiccated condition and protected from light .Aplicaciones Científicas De Investigación
NASPM trihydrochloride is a selective antagonist of Ca2±permeable AMPA receptors . It blocks AMPA receptors lacking the GluA2 subunit . Here are some of its applications:
-
Neuroscience
- NASPM trihydrochloride has been used to study the involvement of AMPA receptors in various neurological processes . It has been used in experiments involving hippocampal neurons, where it was found to protect these neurons against global ischemia-induced cell death .
- In terms of application methods, NASPM trihydrochloride is typically applied to neuronal cultures or brain slices to block the activity of Ca2±permeable AMPA receptors .
- The outcomes of these studies have provided valuable insights into the role of Ca2±permeable AMPA receptors in neuronal function and survival .
-
Pharmacology
- NASPM trihydrochloride has been used in pharmacological studies to investigate the effects of blocking Ca2±permeable AMPA receptors .
- It is typically applied to cells or tissues, and the effects are then measured using various assays .
- These studies have helped to elucidate the roles of Ca2±permeable AMPA receptors in various physiological and pathological processes .
-
Cell Biology
- NASPM trihydrochloride has been used in cell biology to study the role of Ca2±permeable AMPA receptors in various cellular processes .
- It is typically applied to cells in culture, and the effects are then measured using various assays .
- These studies have helped to elucidate the roles of Ca2±permeable AMPA receptors in various cellular functions .
-
Toxicology
- NASPM trihydrochloride has been used in toxicology studies to investigate the effects of blocking Ca2±permeable AMPA receptors .
- It is typically applied to cells or tissues, and the effects are then measured using various assays .
- These studies have helped to elucidate the roles of Ca2±permeable AMPA receptors in various physiological and pathological processes .
-
Inhibition of Calcium-Permeable AMPAR
- NASPM trihydrochloride has been used for the inhibition of calcium-permeable AMPAR (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor) .
- It is typically applied to cells or tissues, and the effects are then measured using various assays .
- These studies have helped to elucidate the roles of Ca2±permeable AMPA receptors in various physiological and pathological processes .
-
Study of AMPAR Involvement in Biphasic Activation
- NASPM trihydrochloride has also been used to study the involvement of AMPAR in biphasic activation of stress-activated protein kinase/extracellular signal-regulated kinase-1 .
- It is typically applied to cells or tissues, and the effects are then measured using various assays .
- These studies have helped to elucidate the roles of Ca2±permeable AMPA receptors in various physiological and pathological processes .
Propiedades
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEOJAUJWOPWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NASPM trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



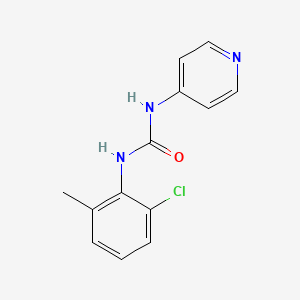
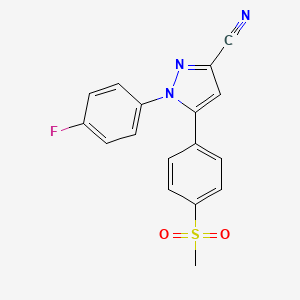
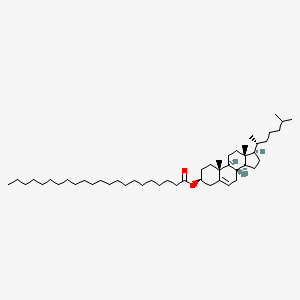
![2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol](/img/structure/B1663492.png)
![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine](/img/structure/B1663494.png)
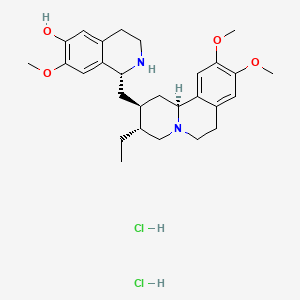
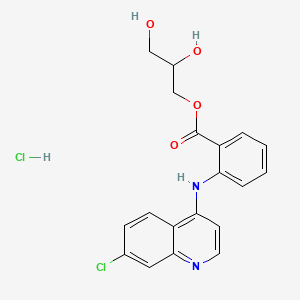
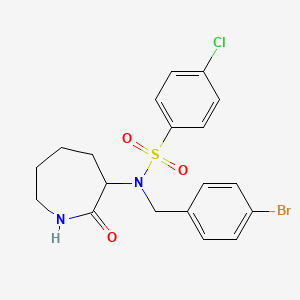
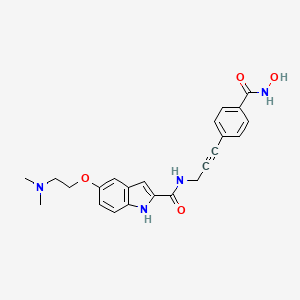
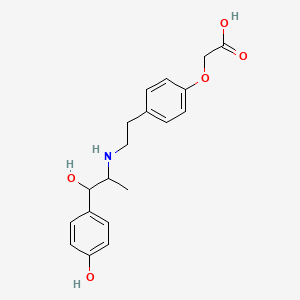
![(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1663501.png)
![2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid](/img/structure/B1663503.png)
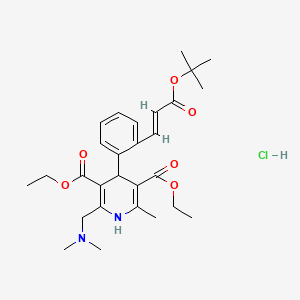
![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)